molecular formula C14H15N3O3 B2389437 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049550-91-5

2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2389437
CAS No.: 1049550-91-5
M. Wt: 273.292
InChI Key: BEHDILWRNIOCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical reagent for research use only, not intended for diagnostic or therapeutic applications. This compound features a pyridazinone core, a scaffold recognized in medicinal chemistry for its relevance in early-stage drug discovery . The molecular structure incorporates a 2-methoxybenzamide group linked to the pyridazinone ring via an ethyl spacer, a design that may be of interest in the exploration of protein-ligand interactions. The pyridazin-3(2H)-one ring system has been identified in compounds that exhibit agonist activity towards Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors involved in the regulation of inflammation and immunity . Furthermore, this scaffold has been explored in the development of inhibitors that target protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins . Researchers can investigate this compound as a building block or a potential chemical probe for studying these and related biological targets.

Properties

IUPAC Name

2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-12-6-3-2-5-11(12)14(19)15-9-10-17-13(18)7-4-8-16-17/h2-8H,9-10H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHDILWRNIOCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a member of the benzamide class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group, a benzamide moiety, and a pyridazine ring, which are known to influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to pyridazine derivatives. For instance, Badawi et al. (2023) identified new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. These compounds demonstrated significant inhibition of key inflammatory enzymes such as carbonic anhydrase , cyclooxygenase-2 (COX-2) , and 5-lipoxygenase (5-LOX) . The inhibition of these enzymes suggests that this compound may also exhibit similar anti-inflammatory effects.

The proposed mechanism of action for this class of compounds involves the modulation of inflammatory pathways through enzyme inhibition. The interaction with COX-2 and LOX pathways is particularly noteworthy since these are critical in the synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Inhibition Studies : In vitro assays revealed that derivatives with similar structures to this compound showed promising results in inhibiting COX-2 and LOX enzymes, indicating potential therapeutic applications in treating inflammatory diseases .
  • Pharmacokinetic Profiles : Research has also focused on understanding the pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). These profiles are crucial for assessing the viability of these compounds in clinical settings .
  • Toxicological Assessments : Safety evaluations have been conducted to determine the cytotoxicity of related pyridazine derivatives. These studies are essential for ensuring that potential therapeutic agents do not pose significant risks to human health .

Table: Summary of Biological Activities

Activity TypeTarget EnzymeEffectReference
Anti-inflammatoryCOX-2Inhibition
Anti-inflammatory5-LOXInhibition
CytotoxicityVarious cell linesEvaluated

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight Key Substituents Biological Activity LogP (Predicted)
Target Compound ~317.3 g/mol 2-methoxy, pyridazinone-ethyl Undefined (HDAC/Kinase?) ~1.8
(S)-17b () ~535.6 g/mol Fluorophenyl, dimethylaminomethyl HDAC inhibition (IC₅₀ <10 nM) ~3.2
Rip-B () ~299.3 g/mol 3,4-Dimethoxyphenethyl None reported ~2.5
Nitazoxanide () ~307.3 g/mol Nitrothiazole, acetyloxy Antiparasitic ~2.1

Key Research Findings

  • Pyridazinone Role: The 6-oxopyridazin-1(6H)-yl group in the target compound enhances hydrogen-bond acceptor capacity, critical for binding to enzymes like HDACs or kinases .
  • Methoxy vs. Hydroxy: Unlike 2-hydroxybenzamides (e.g., Rip-D in ), the methoxy group in the target compound reduces acidity (pKa ~10 vs.
  • Therapeutic Potential: Structural parallels to (S)-17b suggest anticancer applications, but further in vitro profiling is needed .

Q & A

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13).
  • HPLC stability assays : Monitor degradation products over time.
  • Plasma stability tests : Incubate with human/animal plasma to simulate in vivo conditions .

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